molecular formula C23H16ClFN4O2 B2480637 2-(4-Chlorobenzyl)-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione CAS No. 1358435-86-5

2-(4-Chlorobenzyl)-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione

Cat. No. B2480637
CAS RN: 1358435-86-5
M. Wt: 434.86
InChI Key:
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Description

Synthesis Analysis

The synthesis of similar triazoloquinazoline derivatives involves multi-step reactions including ring-opening, cyclization, substitution, doamine condensation, and Mannich reactions. The structural properties of these compounds are typically confirmed through a combination of spectroscopic methods (1H NMR, 13C NMR, MS, FT-IR) and X-ray crystallography, ensuring the identification of the desired product with high precision (Wu et al., 2021).

Molecular Structure Analysis

The molecular structure of triazoloquinazoline derivatives is often confirmed through density functional theory (DFT) calculations and X-ray diffraction analysis. These methods provide insights into the compound's geometrical parameters, molecular electrostatic potential, and frontier molecular orbitals, offering a comprehensive understanding of its structure at the molecular level (Zhou et al., 2021).

Chemical Reactions and Properties

Triazoloquinazolines undergo various chemical reactions, including regioselective synthesis and reactions with N-nucleophiles, demonstrating their versatile chemical behavior. These reactions are pivotal for the further chemical modification and derivatization of the core structure, enabling the exploration of novel biological activities (Wu et al., 2022).

Physical Properties Analysis

The physical properties of triazoloquinazoline derivatives, such as solubility and crystallinity, are crucial for their application in various fields. Single-crystal X-ray diffraction provides detailed insights into the crystal structure, which is essential for understanding the compound's physical characteristics and behavior in different environments (Liu et al., 2022).

Scientific Research Applications

Antitumor Activity

A study synthesized a compound structurally related to 2-(4-Chlorobenzyl)-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione, and evaluated its antitumor activity. It was found to have significant inhibitory effects on human hepatoma cells SMMC7721 and human melanoma cells A375, suggesting potential applications in cancer treatment (Zhou et al., 2021).

Binding Affinity to Benzodiazepine Receptor

Another research focused on the synthesis of compounds similar to 2-(4-Chlorobenzyl)-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione and assessed their affinity for the benzodiazepine (BZ) receptor. This research is valuable for understanding the potential neurological or psychopharmacological applications of such compounds (Francis et al., 1991).

AMPA Receptor Antagonists

A study evaluated similar triazoloquinazoline derivatives for their affinity at the AMPA receptor, which is a type of glutamate receptor. The findings indicate that these compounds are potent AMPA receptor antagonists, suggesting potential applications in neurological disorders (Catarzi et al., 2010).

Antimicrobial Activity

Research on 2-ethoxyquinazolin derivatives, related to the compound , demonstrated antimicrobial activity against various bacterial strains. This indicates potential use in the development of new antimicrobial agents (El-Hashash et al., 2011).

Structural and Molecular Studies

Several studies focused on the synthesis, crystal structure, and molecular docking of compounds similar to 2-(4-Chlorobenzyl)-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione. These works contribute to understanding the molecular interactions and potential biological activity of such compounds (Wu et al., 2021).

Anticancer Activity

Research has been conducted on various triazoloquinazoline derivatives for their potential anticancer activity. These compounds were found to exhibit significant cytotoxic effects on cancer cell lines, highlighting their potential as anticancer agents (Reddy et al., 2015).

H1-Antihistaminic Activity

A series of triazoloquinazolinone derivatives were synthesized and tested for H1-antihistaminic activity. This indicates potential therapeutic applications in treating allergic reactions (Alagarsamy et al., 2007).

properties

IUPAC Name

2-[(4-chlorophenyl)methyl]-4-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN4O2/c24-17-9-5-16(6-10-17)14-28-23(31)29-20-4-2-1-3-19(20)21(30)27(22(29)26-28)13-15-7-11-18(25)12-8-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFFZVCGFDPRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC=C(C=C4)Cl)CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorobenzyl)-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione

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